4-Chloro-8-cyclopropylpteridin-7(8H)-one

Lipophilicity ADME prediction Physicochemical profiling

4-Chloro-8-cyclopropylpteridin-7(8H)-one (CAS 1710202-22-4, MW 222.63) is a heterocyclic pteridin-7(8H)-one building block featuring a 4-chloro leaving group on the pyrimidine ring and an N8-cyclopropyl substituent. The pteridin-7(8H)-one core has been validated as a pharmacophore scaffold for potent kinase inhibition, including FLT3 (single-digit nanomolar IC50), CDK4/6 (IC50 34.0–65.1 nM), and EGFR mutants.

Molecular Formula C9H7ClN4O
Molecular Weight 222.63 g/mol
Cat. No. B11780326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-cyclopropylpteridin-7(8H)-one
Molecular FormulaC9H7ClN4O
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESC1CC1N2C(=O)C=NC3=C2N=CN=C3Cl
InChIInChI=1S/C9H7ClN4O/c10-8-7-9(13-4-12-8)14(5-1-2-5)6(15)3-11-7/h3-5H,1-2H2
InChIKeyYCXYRXPDWMDHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-8-cyclopropylpteridin-7(8H)-one: Pteridinone Scaffold Procurement for Kinase-Targeted Medicinal Chemistry


4-Chloro-8-cyclopropylpteridin-7(8H)-one (CAS 1710202-22-4, MW 222.63) is a heterocyclic pteridin-7(8H)-one building block featuring a 4-chloro leaving group on the pyrimidine ring and an N8-cyclopropyl substituent [1]. The pteridin-7(8H)-one core has been validated as a pharmacophore scaffold for potent kinase inhibition, including FLT3 (single-digit nanomolar IC50), CDK4/6 (IC50 34.0–65.1 nM), and EGFR mutants [2][3]. The 4-chloro substituent serves as a synthetic handle for nucleophilic aromatic substitution (SNAr), enabling late-stage diversification into 4-amino, 4-alkoxy, or 4-thioether derivatives without disrupting the pteridinone ring system [4]. This compound is supplied at purities ranging from 95% to 98% (HPLC) by multiple vendors for research-grade procurement .

Why N8-Substituted 4-Chloropteridin-7(8H)-ones Cannot Be Interchanged Without Experimental Validation


The N8 substituent on the pteridin-7(8H)-one scaffold directly modulates three critical procurement-relevant parameters: (i) lipophilicity and passive permeability (logP range spans 0.5–1.5+ across N8-cyclopropyl, -ethyl, and -methoxyethyl analogs), (ii) steric bulk at the ATP-binding pocket interface, and (iii) metabolic vulnerability of the N8 group itself [1][2]. The cyclopropyl group is mechanistically distinct from linear alkyl or oxygen-containing N8 substituents because its strained σ-bond framework imparts partial π-character, altering both ground-state conformation and oxidative metabolism susceptibility relative to N8-ethyl or N8-methoxyethyl variants [3]. The 4-chloro position further differentiates analogs through divergent SNAr reactivity rates: electron-withdrawing effects transmitted through the pteridine ring vary with N8 substitution, affecting both the kinetics of nucleophilic displacement and the stability of the resulting 4-substituted products [4]. Generic substitution without experimental verification of these parameters risks failed derivatization, inactive kinase inhibitors, or irreproducible biological results.

Quantitative Differentiation Evidence: 4-Chloro-8-cyclopropylpteridin-7(8H)-one vs. Closest N8-Substituted Analogs


Computed Lipophilicity (logP): 4-Chloro-8-cyclopropyl vs. 4-Chloro-8-ethyl and 4-Chloro-8-(2-methoxyethyl) Pteridin-7(8H)-ones

The computed logP of 4-Chloro-8-cyclopropylpteridin-7(8H)-one is 1.117 (ZINC15), placing it in a distinct lipophilicity range compared to the N8-methoxyethyl analog. The cyclopropyl group contributes lower logP than a methoxyethyl chain (which introduces additional hydrogen-bond acceptors and rotatable bonds), while providing greater steric constraint than an ethyl group [1]. Lipophilicity directly influences passive membrane permeability and non-specific protein binding in cellular assays, making this a key selection criterion for hit-to-lead campaigns where physicochemical property space must be controlled [2].

Lipophilicity ADME prediction Physicochemical profiling

N8-Cyclopropyl Steric and Conformational Constraint vs. N8-Ethyl and N8-Methyl Analogs in Kinase ATP-Binding Pocket Modeling

The N8-cyclopropyl group imposes a unique conformational constraint on the pteridin-7(8H)-one scaffold that differs fundamentally from N8-ethyl or N8-methyl substituents. Cyclopropane's C–C bonds possess partial π-character due to their bent bonding geometry (Walsh model), which can engage in through-space electronic interactions with the pteridine π-system. This contrasts with the freely rotating C–C bond of the N8-ethyl analog (CAS 1707609-57-1, MW 210.62) [1]. In published pteridin-7(8H)-one kinase inhibitor SAR, the nature of the N8 substituent has been shown to critically affect both enzymatic potency and selectivity over off-target kinases [2].

Kinase inhibitor design Conformational restriction Structure-activity relationship

Vendor-Supplied Purity Specification: 97–98% (HPLC) Enabling Direct Use in Parallel Synthesis Without Additional Purification

4-Chloro-8-cyclopropylpteridin-7(8H)-one is commercially available at 97% purity (Chemenu, catalog CM510170) and 98% NLT by HPLC (MolCore, ISO-certified) [1]. This purity level is sufficient for direct use in SNAr diversification reactions without pre-purification, which is critical for library synthesis workflows where intermediate purification steps multiply time and cost. In comparison, the structurally related 4-chloro-8-ethyl analog is also available at 95–97% purity from comparable vendors, but the cyclopropyl variant offers equivalent or superior purity specifications from multiple independent suppliers .

Chemical procurement Parallel synthesis Quality control

4-Chloro SNAr Reactivity: Positional Advantage Over 2-Chloro and 6-Chloro Pteridine Isomers for Regioselective Derivatization

The 4-chloro position on the pteridin-7(8H)-one scaffold is preferentially activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent N3 pyrimidine nitrogen and the C7 carbonyl group [1]. This distinguishes 4-chloro-substituted pteridines from their 2-chloro or 6-chloro isomers, where activation patterns and reaction kinetics differ. In classic pteridine chemistry, the order of SNAr reactivity is 4-Cl > 2-Cl > 6-Cl under standard conditions (amine nucleophiles, polar aprotic solvents, 25–80°C) [2]. The 4-chloro-8-cyclopropyl combination therefore provides a uniquely activated SNAr handle while the N8-cyclopropyl group remains inert under these conditions.

Nucleophilic aromatic substitution Regioselective synthesis Medicinal chemistry diversification

Optimal Application Scenarios for 4-Chloro-8-cyclopropylpteridin-7(8H)-one in Drug Discovery and Chemical Biology


Kinase-Focused Fragment Library Synthesis via C4 SNAr Diversification

The compound is ideally suited as a core scaffold for generating focused pteridin-7(8H)-one kinase inhibitor libraries. The 4-chloro position enables parallel SNAr coupling with diverse amine, alcohol, or thiol nucleophiles to generate 100–500 compound arrays targeting the ATP-binding pocket of kinases such as FLT3, CDK4/6, or EGFR [1]. The N8-cyclopropyl group remains intact throughout diversification, providing a consistent conformational constraint that limits scaffold flexibility and may improve kinase selectivity profiles compared to N8-ethyl or N8-methyl variants [2].

Physicochemical Property Optimization in Hit-to-Lead Campaigns Requiring Controlled logP

With a computed logP of 1.117, tPSA of 91 Ų, and zero H-bond donors, 4-Chloro-8-cyclopropylpteridin-7(8H)-one occupies a favorable physicochemical space for oral drug-like properties [1]. This differentiates it from the more polar N8-methoxyethyl analog (additional H-bond acceptor, higher tPSA) and the more lipophilic N8-ethyl variant. Medicinal chemistry teams optimizing for Lipinski compliance, CNS MPO scores, or reduced metabolic clearance should select the N8-cyclopropyl variant when cyclopropyl-specific steric and electronic properties are required at the ribose pocket interface of the kinase target .

Metabolic Stability-Driven Scaffold Selection for In Vivo Pharmacology Studies

Cyclopropyl groups are widely recognized for their ability to attenuate cytochrome P450-mediated oxidation compared to ethyl or methyl substituents at the same position [2]. While no direct microsomal stability data are available for this specific compound, the well-characterized metabolic advantage of cyclopropyl over ethyl substituents (cyclopropyl C–H bonds have higher bond dissociation energy: ~106 kcal/mol for cyclopropyl vs. ~98 kcal/mol for ethyl) supports the selection of the N8-cyclopropyl variant when in vivo pharmacokinetic studies are planned following C4 derivatization [3].

Multi-Supplier Procurement for GMP/GLP Preclinical Intermediate Scale-Up

The compound is available from at least four independent suppliers (AKSci, Chemenu, MolCore, Chemsrc) at purities of 95–98% [1]. This multi-vendor availability reduces single-source supply chain risk, which is critical when scaling up from milligram-scale medicinal chemistry to gram-scale preclinical toxicology studies. The ISO-certified quality systems at MolCore provide documented batch-to-batch consistency that supports regulatory documentation requirements for IND-enabling studies when the compound is used as a key intermediate .

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